Ethyl 2-[[2-(2-methoxyanilino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[[2-(2-methoxyanilino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-(2-methoxyanilino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method starts with the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid, followed by the addition of ethyl α-ethylacetoacetate. This reaction forms an intermediate azo-ester, which undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-(2-methoxyanilino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl and methoxyanilino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[[2-(2-methoxyanilino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-(2-methoxyanilino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Thiophene Derivatives: Used in medicinal chemistry and material science for their unique properties.
Uniqueness
Ethyl 2-[[2-(2-methoxyanilino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C25H26N2O4S |
---|---|
Molecular Weight |
450.6g/mol |
IUPAC Name |
ethyl 2-[[2-(2-methoxyanilino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H26N2O4S/c1-3-31-25(29)22-17-11-5-9-15-21(17)32-24(22)27-23(28)16-10-4-6-12-18(16)26-19-13-7-8-14-20(19)30-2/h4,6-8,10,12-14,26H,3,5,9,11,15H2,1-2H3,(H,27,28) |
InChI Key |
JGFFMUFTEFSIDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3NC4=CC=CC=C4OC |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3NC4=CC=CC=C4OC |
Origin of Product |
United States |
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